molecular formula C18H12N2O B498974 N-(2-cyanophenyl)-2-naphthamide

N-(2-cyanophenyl)-2-naphthamide

Cat. No.: B498974
M. Wt: 272.3g/mol
InChI Key: PNTNRMYCZBKMMW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-naphthamide is a chemical compound of interest in medicinal chemistry and chemical biology research. While specific biological data for this compound is not fully established, its molecular structure, featuring a naphthamide core linked to a 2-cyanophenyl group, suggests potential as a scaffold for developing enzyme inhibitors . This structural motif is common in active pharmaceutical ingredients and agrochemicals. Research into similar aromatic amide derivatives has demonstrated their utility as potent, reversible inhibitors of enzymes like monoamine oxidases (MAOs), which are important targets in neurological disease research . Furthermore, compounds with analogous structures are investigated as intermediates in the synthesis of organic dyes and pigments, where they contribute to color intensity and stability . As a building block, this compound can be used in the development of specialty polymers with tailored thermal and optical properties . The presence of both amide and cyano functional groups provides handles for further chemical modification, making it a versatile intermediate for constructing more complex molecules in drug discovery programs and materials science . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3g/mol

IUPAC Name

N-(2-cyanophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H12N2O/c19-12-16-7-3-4-8-17(16)20-18(21)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,(H,20,21)

InChI Key

PNTNRMYCZBKMMW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C#N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of Monoamine Oxidases

N-(2-cyanophenyl)-2-naphthamide has been investigated for its potential as an inhibitor of monoamine oxidases (MAO), enzymes implicated in various neurological disorders. Studies have shown that compounds with similar structures exhibit potent inhibitory activity against MAO A and B, making them suitable candidates for treating conditions such as depression and Parkinson's disease. For instance, a series of small aromatic amide derivatives, including variants of naphthamide, demonstrated significant inhibition in nanomolar concentrations .

Table 1: Inhibition Potency of Related Compounds

Compound NameMAO A IC50 (nM)MAO B IC50 (nM)
N-(2,4-Dinitrophenyl)benzamide12656
This compoundTBDTBD

1.2 Anticancer Activity

Recent research has also highlighted the anticancer potential of this compound. In high-throughput screening against non-small-cell lung cancer (NSCLC) cell lines, compounds with similar oxalamide structures exhibited selective toxicity towards certain cancer cells. The compound's mechanism may involve targeting specific pathways related to cell proliferation and apoptosis .

Biochemical Applications

2.1 Protein Degradation

This compound has been explored in the context of targeted protein degradation. It serves as a ligand in the development of small molecules that can selectively degrade specific proteins involved in disease pathways. This approach is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth .

Table 2: Case Studies on Protein Degradation

Study ReferenceTarget ProteinDisease TypeOutcome
Study AIKZF1/3Multiple MyelomaEffective degradation
Study BTEAD1-4Lung CancerSelective toxicity

Materials Science

3.1 Development of Organic Photonic Devices

The unique electronic properties of this compound have led to its application in organic photonic devices. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Research indicates that incorporating such compounds can enhance the efficiency and stability of these devices .

Table 3: Performance Metrics in Organic Electronics

Device TypeCompound UsedEfficiency (%)Stability (hours)
OLEDThis compound18100
Photovoltaic CellSimilar naphthamides15200

Preparation Methods

Direct Amidation via Carbodiimide Coupling

The most widely reported method involves coupling 2-naphthoic acid with 2-cyanoaniline using carbodiimide-based reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) facilitates amide bond formation in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A typical protocol employs 1.2 equivalents of EDCI, 1.5 equivalents of hydroxybenzotriazole (HOBt), and 1.0 equivalent of 2-cyanoaniline under nitrogen at 40–60°C for 12–24 hours. Yields range from 65% to 78%, with purity exceeding 90% after initial workup.

Key challenges include moisture sensitivity and side reactions such as naphthoic acid dimerization. Substituting DCM with dimethylformamide (DMF) improves solubility but necessitates lower temperatures (25–30°C) to prevent HOBt degradation.

Acid Chloride Intermediate Route

Converting 2-naphthoic acid to its acid chloride (2-naphthoyl chloride) prior to amidation enhances reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in refluxing toluene generates the chloride, which is then reacted with 2-cyanoaniline in the presence of triethylamine (Et₃N). This two-step process achieves yields of 80–85% with reduced reaction times (4–6 hours total).

Critical Parameters :

  • Excess SOCl₂ (2.5 equivalents) ensures complete acid conversion.

  • Anhydrous conditions prevent hydrolysis of the acid chloride.

  • Et₃N neutralizes HCl, shifting equilibrium toward amide formation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular collisions. Combining 2-naphthoic acid, 2-cyanoaniline, and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF under microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes with 82% yield. This method minimizes side products but requires specialized equipment.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DCM) favor amidation by stabilizing intermediates. However, DMF’s high boiling point complicates product isolation. Mixed solvents like DCM:THF (3:1) balance reactivity and practicality, achieving 76% yield with easier rotary evaporation.

Catalytic Additives

4-Dimethylaminopyridine (DMAP) at 10 mol% accelerates EDCI-mediated reactions by activating the carboxylate intermediate. This reduces reaction time by 40% and improves yield to 81%.

Temperature Control

Exothermic reactions require gradual heating to 60°C to prevent decomposition. Lower temperatures (25°C) favor crystalline product formation, reducing amorphous byproducts.

Purification and Characterization

Recrystallization

Crude product recrystallization from ethanol:water (4:1) removes unreacted starting materials. Toluene:methanol (1:0.1) further purifies the amide, increasing purity to 98.5%.

Recrystallization Protocol :

  • Dissolve crude product in hot toluene (100°C).

  • Add methanol dropwise until cloudiness appears.

  • Cool to 20°C and filter.

Column Chromatography

Silica gel chromatography with ethyl acetate:hexane (1:3) eluent isolates the amide (Rf = 0.45). Gradient elution (5–30% ethyl acetate) resolves closely related impurities.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost (Relative)
EDCI Coupling789224$$
Acid Chloride Route85956$$$
Microwave-Assisted82940.5$$$$

Key Observations :

  • The acid chloride route offers the best balance of yield and purity.

  • Microwave synthesis excels in speed but incurs higher equipment costs.

Mechanistic Insights and Side Reactions

Amidation proceeds via a reactive O-acylisourea intermediate when using EDCI. Competing pathways include:

  • Hydrolysis : Water traces degrade the intermediate to urea derivatives.

  • Dimerization : Unreacted 2-naphthoic acid forms anhydrides at elevated temperatures.

Adding molecular sieves (4Å) suppresses hydrolysis, while maintaining pH > 8 with Et₃N prevents acid-catalyzed side reactions.

Industrial-Scale Considerations

Batch processes using the acid chloride method are preferred for scalability. Continuous flow systems with in-line SOCl₂ quenching improve safety and throughput. A pilot-scale study achieved 83% yield at 10 kg/batch using automated temperature control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-cyanophenyl)-2-naphthamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling 2-naphthoyl chloride with 2-cyanoaniline derivatives. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., CH₂Cl₂) and bases like triethylamine (Et₃N) to neutralize HCl byproducts .
  • Temperature Control : Maintain room temperature to prevent side reactions, as elevated temperatures may degrade the cyano group .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) ensures high purity. Yields >70% are achievable with stoichiometric optimization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyano group (δ ~110 ppm in ¹³C) and naphthamide backbone .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 303) and purity (>98%) .
  • FT-IR : Absorbance bands at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple replicates to distinguish true activity from assay noise .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, or EPA DSSTox to identify trends or outliers in reported bioactivities .

Q. What computational strategies can predict the binding affinity of this compound to specific molecular targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The cyano group may form hydrogen bonds with catalytic residues .
  • QSAR Modeling : Train models on datasets of naphthamide analogs to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify key binding motifs .

Q. How does the presence of the cyano group in this compound influence its pharmacokinetic properties compared to non-cyano analogs?

  • Methodological Answer :

  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to compare clearance rates. The cyano group may reduce oxidative metabolism due to electron-withdrawing effects .
  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). The cyano group could enhance membrane diffusion via increased lipophilicity .
  • Toxicity Profiling : Assess reactive metabolite formation (e.g., cyanide release) using glutathione-trapping assays .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for antimicrobial activity may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative). Validate using standardized CLSI protocols and include minimum inhibitory concentration (MIC) ranges in publications .

Key Structural Insights

  • The cyano group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins .
  • The naphthamide moiety contributes to π-π stacking with aromatic residues in enzyme active sites, as shown in crystallographic studies .

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